molecular formula C20H22N4S B482037 4-(4-benzyl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 406201-36-3

4-(4-benzyl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B482037
CAS No.: 406201-36-3
M. Wt: 350.5g/mol
InChI Key: PGUNLHPDPRSDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-benzyl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine” is a heterocyclic compound . It’s part of a class of compounds known as pyrimidines, which are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential .


Molecular Structure Analysis

Pyrimidines are integral parts of DNA and RNA and impart diverse pharmacological properties . The specific molecular structure of “this compound” is not detailed in the available resources.

Mechanism of Action

The exact mechanism of action of 4-(4-benzyl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been suggested that the compound may act by disrupting the cell membrane of microorganisms, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that the compound can inhibit the growth and proliferation of cancer cells, fungi, and bacteria. In addition, it has also been found to have anti-inflammatory and neuroprotective effects. In vivo studies have shown that the compound can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-benzyl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. This makes it a useful tool for studying the mechanisms of action of different drugs and for developing new therapies. However, one of the limitations of using this compound is its potential toxicity. In vitro and in vivo studies have shown that the compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-(4-benzyl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis method to improve the compound's efficacy and reducing its toxicity. Another direction is to explore its potential as an anti-inflammatory and neuroprotective agent. Studies could focus on identifying the specific cellular processes that are affected by the compound and developing new therapies based on these findings. Finally, future research could focus on developing new derivatives of the compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 4-(4-benzyl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophenol with 1,3-dibromo-2-propanone, followed by reaction with benzylamine and piperazine. The final product is obtained after purification through column chromatography. This synthesis method has been reported in several scientific studies and has been found to be effective and efficient.

Scientific Research Applications

4-(4-benzyl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has shown potential therapeutic applications in various scientific studies. It has been found to have anticancer, antifungal, and antibacterial properties. In addition, it has also been studied for its potential as an anti-inflammatory and neuroprotective agent. The compound has been tested in vitro and in vivo, and has shown promising results in all these applications.

Properties

IUPAC Name

12-(4-benzylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c1-2-5-15(6-3-1)13-23-9-11-24(12-10-23)19-18-16-7-4-8-17(16)25-20(18)22-14-21-19/h1-3,5-6,14H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUNLHPDPRSDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)N4CCN(CC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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